Superior In Vitro Potency and Lower Resistance Rates Against Non-Fermentative Gram-Negative Bacilli
In a study of 247 nosocomial Gram-negative bloodstream isolates, isepamicin demonstrated superior in vitro activity compared to amikacin, gentamicin, and tobramycin against non-fermentative bacteria. For the 93 non-fermentative Gram-negative bacilli (including P. aeruginosa, A. baumannii, and S. maltophilia), isepamicin had the lowest MIC90 and a resistance rate 15.1% lower than gentamicin and 10.9% lower than tobramycin [1][2]. This indicates a quantifiable advantage over other aminoglycosides for this challenging group of pathogens.
| Evidence Dimension | Resistance rate in non-fermentative Gram-negative bacilli |
|---|---|
| Target Compound Data | 23.7% resistance rate |
| Comparator Or Baseline | Amikacin: 27.9% resistance rate; Tobramycin: 38.7% resistance rate; Gentamicin: 40.9% resistance rate |
| Quantified Difference | Isepamicin resistance rate was 4.2 percentage points lower than amikacin, 15.0 percentage points lower than tobramycin, and 17.2 percentage points lower than gentamicin. |
| Conditions | Agar dilution method against 247 nosocomial blood isolates collected in a major Taiwanese teaching hospital in 2003. |
Why This Matters
This evidence supports the selection of isepamicin for research into empiric therapy for nosocomial infections, where non-fermentative pathogens are common and resistance to other aminoglycosides is a significant concern.
- [1] Tsai TY, Chang SC, Hsueh PR, Feng NH, Wang JT. In vitro activity of isepamicin and other aminoglycosides against clinical isolates of Gram-negative bacteria causing nosocomial bloodstream infections. J Microbiol Immunol Infect. 2007 Dec;40(6):481-6. PMID: 18087627. View Source
- [2] Tsai TY, Chang SC, Hsueh PR, Feng NH, Wang JT. In vitro activity of isepamicin and other aminoglycosides against clinical isolates of Gram-negative bacteria causing nosocomial bloodstream infections. (Full text). J Microbiol Immunol Infect. 2007 Dec;40(6):481-6. View Source
